3-Methyl-1-tetralone

Übersicht

Beschreibung

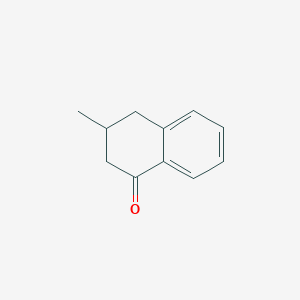

3-Methyl-1-tetralone is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons It is characterized by a methyl group attached to the third carbon of the tetralone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-1-tetralone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of this compound with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods offer advantages such as reduced reaction times, improved reaction efficiency, and better control over reaction conditions. For example, a continuous-flow strategy might involve the reaction of anisole with succinic anhydride and aluminum chloride, followed by reduction and cyclization steps to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-1-tetralone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of this compound-2-carboxylic acid.

Reduction: Formation of 3-methyl-1-tetralol.

Substitution: Formation of halogenated derivatives like this compound-4-bromide.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Methyl-1-tetralone

The synthesis of this compound has been optimized through various methods. A notable approach involves the condensation of 4’-fluoropropiophenone with glyoxylic acid, yielding a multigram-scale synthesis with an overall yield of approximately 50% . This compound serves as a key intermediate for the preparation of several biologically active derivatives.

Synthesis Pathways:

- Route A: Condensation from 1-phenylpropan-2-one with subsequent steps yielding high overall yields.

- Bromination-Elimination Sequence: Involves treatment with N-bromosuccinimide (NBS) leading to the formation of derivatives like 6-fluoromenadione, relevant for medicinal chemistry .

Pharmacological Activities

This compound exhibits a broad range of biological activities, making it a valuable scaffold in drug development.

Antiviral Activity

Research has indicated that derivatives of this compound can act against HIV, with specific compounds showing promising antiviral properties . The structure-activity relationship (SAR) studies suggest that modifications to the tetralone core can enhance efficacy.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have been evaluated for their activity against various tumor types, demonstrating significant inhibitory effects .

Other Biological Activities

Tetralone derivatives have also been reported to exhibit antibacterial and anti-inflammatory properties. For example, certain analogs have shown effectiveness as beta-adrenoceptor antagonists, which are used in treating conditions like chronic open-angle glaucoma .

Case Studies and Data Tables

The following tables summarize key findings regarding the applications and biological activities of this compound and its derivatives.

Wirkmechanismus

The mechanism of action of 3-methyl-1-tetralone and its derivatives often involves interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

4-Chromanone: Another bicyclic compound with different functional groups, leading to distinct reactivity and applications.

Uniqueness: 3-Methyl-1-tetralone’s unique structure, with a methyl group at the third position, imparts specific steric and electronic effects that influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized pharmaceuticals and studying enzyme mechanisms.

Biologische Aktivität

3-Methyl-1-tetralone is a bicyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C_11H_12O, is characterized by a methyl group at the third position of the tetralone structure. This unique configuration influences its reactivity and interaction with biological targets, making it a valuable compound in drug development.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition suggests potential applications in treating neuropsychiatric disorders.

- Anti-inflammatory Activity : Research indicates that tetralones can inhibit macrophage activation and reduce inflammatory responses. For instance, certain derivatives have been found to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Anticancer Properties : The compound exhibits anti-proliferative effects on various cancer cell lines. Studies have demonstrated that this compound derivatives can inhibit cell growth in colorectal cancer models when combined with vitamin D analogs .

Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial properties against various pathogens. For example, methanolic extracts containing this compound exhibited antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | DU-145 (Prostate) | 10.0 | Inhibition of CYP24A1 |

| Derivative A | Caco-2 (Colorectal) | 2.0 | Combined use with Vitamin D |

| Derivative B | HeLa (Cervical) | 226 | Antiproliferative effects |

These findings suggest that this compound acts synergistically with other compounds to enhance its anticancer efficacy.

Case Studies

- Inhibition of MIF Tautomerase : A study demonstrated that specific derivatives of tetralones could significantly inhibit MIF's tautomeric functions, leading to reduced macrophage activation and inflammatory cytokine production. Compounds tested showed a marked decrease in reactive oxygen species (ROS) and nitrite production .

- Anticancer Combinations : In a study involving colorectal cancer cell lines, the combination of this compound derivatives with vitamin D analogs resulted in over 25% growth inhibition compared to controls, highlighting its potential in combination therapies for cancer treatment .

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests good bioavailability and efficient metabolism within the body. However, further studies are necessary to fully understand its safety profile and potential side effects when used therapeutically.

Eigenschaften

IUPAC Name |

3-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWDIVBLLDITMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933649 | |

| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-23-1 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of the methyl group in 3-methyl-1-tetralone?

A1: While the provided research articles primarily focus on the use of this compound as a precursor in synthesizing more complex molecules, one study delves into its conformational analysis using NMR spectroscopy []. The study reveals that the 3-methyl group in this compound does not exhibit a strong preference for either an axial or equatorial orientation. This is in contrast to other substituted tetralones, such as 2-methyl-1-tetralone and 4-methyl-1-tetralone, where the methyl group exhibits a preference for specific orientations.

Q2: How is this compound used in the synthesis of polycyclic aromatic hydrocarbons?

A2: this compound serves as a valuable starting material for synthesizing benz[c]acridines and polycyclic carbazoles []. These compounds, often referred to as polycyclic aromatic hydrocarbons (PAHs), are of significant interest due to their potential carcinogenicity. Researchers utilize this compound in a series of chemical reactions to construct the complex ring systems present in these PAHs. This research is crucial for understanding the relationship between the structure of PAHs and their carcinogenic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.